molecular formula C7H6F2N2O2 B168428 2,3-Difluoro-N-methyl-6-nitroaniline CAS No. 170432-54-9

2,3-Difluoro-N-methyl-6-nitroaniline

Cat. No.: B168428
CAS No.: 170432-54-9
M. Wt: 188.13 g/mol
InChI Key: QTMMIYSDZZPQFA-UHFFFAOYSA-N
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Description

2,3-Difluoro-N-methyl-6-nitroaniline (CAS 170432-54-9) is a fluorinated aromatic amine building block prized in organic synthesis for its highly electron-deficient ring system. With a molecular formula of C 7 H 6 F 2 N 2 O 2 and a molecular weight of 188.13 g/mol, its structure features two ortho -fluorine atoms and a nitro group, creating a powerful electron-withdrawing motif . This specific arrangement of substituents makes the molecule a versatile precursor for constructing complex heterocyclic systems and facilitates further functionalization via Nucleophilic Aromatic Substitution (S N Ar) reactions . The primary value of this compound lies in its application as a key intermediate in pharmaceutical and agrochemical research. It is used in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals, where the difluoro-nitroaniline scaffold contributes to enhanced biological activity and optimized physicochemical properties . The addition of the N-methyl group, compared to its primary amine analog, increases steric bulk and alters hydrogen bonding potential, fine-tuning the molecule's interactions in biological systems . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoro-N-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O2/c1-10-7-5(11(12)13)3-2-4(8)6(7)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMMIYSDZZPQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570947
Record name 2,3-Difluoro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170432-54-9
Record name 2,3-Difluoro-N-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Routes for 2,3 Difluoro N Methyl 6 Nitroaniline

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of 2,3-Difluoro-N-methyl-6-nitroaniline (I) suggests a disconnection of the N-methyl bond, leading to the primary amine precursor, 2,3-difluoro-6-nitroaniline (B1301635) (II). This intermediate is a known compound and serves as a key building block. Further disconnection of the nitro group from compound (II) points to 2,3-difluoroaniline (B47769) (III) as the fundamental starting material. The synthesis of 2,3-difluoroaniline itself can be achieved from more readily available precursors such as 2,3-dichloronitrobenzene. This retrosynthetic pathway outlines a clear and feasible forward synthesis.

Retrosynthetic analysis of this compound
Figure 1: Retrosynthetic analysis of this compound.

Direct Synthesis Approaches

Direct synthesis of this compound can be strategically designed by carefully considering the order of functional group introduction. The primary approaches involve electrophilic nitration of a difluoroaniline derivative, nucleophilic aromatic substitution to introduce the fluorine atoms, and finally, N-methylation to form the secondary amine.

Electrophilic Aromatic Nitration Strategies on Fluorinated Anilines

The introduction of a nitro group onto the 2,3-difluoroaniline ring is a critical step. The directing effects of the amino group (ortho-, para-directing) and the fluorine atoms (ortho-, para-directing but deactivating) must be carefully considered to achieve the desired regioselectivity for the 6-position.

A common method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid. scirp.org In the case of aniline (B41778) derivatives, the amino group is a strong activating group, which can lead to multiple nitration products and oxidation. To control the reaction, the amino group is often protected by acylation, for example, by forming an acetanilide. This moderates the activating effect and directs the nitration primarily to the para position. Subsequent hydrolysis of the acetyl group regenerates the amine.

For the synthesis of the precursor 2,3-difluoro-6-nitroaniline, a direct nitration of 2,3-difluoroaniline would be the most straightforward approach. The amino group strongly directs ortho and para. The fluorine at position 2 also directs ortho and para, while the fluorine at position 3 directs ortho and para. The position para to the amino group is blocked. The positions ortho to the amino group are at C4 and C6. The C6 position is sterically less hindered and electronically activated by the para-directing fluorine at C3. Therefore, nitration is expected to occur preferentially at the C6 position.

A typical procedure would involve the slow addition of a nitrating mixture (e.g., nitric acid in sulfuric acid) to a solution of 2,3-difluoroaniline at a controlled low temperature to manage the exothermic nature of the reaction and minimize side product formation.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

An alternative strategy involves the introduction of one or more fluorine atoms via Nucleophilic Aromatic Substitution (SNAr) on a pre-functionalized aromatic ring. The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group. Fluoride (B91410) itself is an excellent leaving group in SNAr reactions.

A plausible synthetic route could start from 1,2,3-trifluoro-4-nitrobenzene. Reaction of this substrate with methylamine (B109427) would be expected to result in the substitution of the fluorine atom at the 2-position, which is ortho to the activating nitro group, to yield this compound directly. The reaction would typically be carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and may require a base to facilitate the removal of HF.

N-Methylation Techniques for Secondary Amine Formation

The final step in the most common synthetic sequence is the N-methylation of 2,3-difluoro-6-nitroaniline to introduce the methyl group on the nitrogen atom. This can be accomplished through several established methods.

A traditional and widely used method for N-methylation is the reaction of the primary amine with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), to deprotonate the amine and enhance its nucleophilicity. The choice of solvent can vary, with polar aprotic solvents often being effective. Care must be taken to control the reaction conditions to avoid over-methylation, which would lead to the formation of a tertiary amine.

Table 1: N-Methylation via Alkylating Agents

Reactant Methylating Agent Base Solvent Product
2,3-Difluoro-6-nitroaniline Dimethyl sulfate K₂CO₃ Acetone This compound

Reductive amination offers a more controlled method for mono-N-methylation, often avoiding the issue of over-alkylation. This two-step, one-pot process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, 2,3-difluoro-6-nitroaniline would be reacted with formaldehyde (B43269). The resulting imine is then reduced using a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). A patented process describes the N-monomethylation of nitroanilines using a mixture of formaldehyde and sulfuric acid, where sulfuric acid can also act as a catalyst and dehydrating agent. google.com

Table 2: N-Methylation via Reductive Amination

Amine Precursor Carbonyl Source Reducing Agent/Catalyst Solvent Product
2,3-Difluoro-6-nitroaniline Formaldehyde NaBH₃CN Methanol This compound
2,3-Difluoro-6-nitroaniline Formaldehyde H₂/Pd-C Ethanol This compound

Multi-Step Synthesis Pathways from Simpler Precursors

The construction of this compound is typically achieved through multi-step pathways starting from more readily available chemical building blocks. The sequence of reactions is critical to ensure the correct regiochemistry of the final product.

A logical approach to synthesizing polysubstituted anilines involves the sequential introduction of the required functional groups onto a simpler aromatic core. However, direct fluorination and nitration of N-methylaniline is complicated by the powerful activating and ortho-, para-directing nature of the N-methylamino group, which can lead to a mixture of products and over-reaction. byjus.comwikipedia.org Therefore, a more controlled synthesis generally begins with a precursor that already contains the difluoro substitution pattern.

The key step in this sequence is the electrophilic nitration of a difluoro-N-methylaniline intermediate. The nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. youtube.com The existing substituents on the aniline ring direct the position of the incoming nitro group. The N-methylamino group is a strong ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. In a 2,3-difluoro-N-methylaniline, the most electronically enriched and sterically accessible position for electrophilic attack is the C6 position, which is para to the N-methylamino group and ortho to the C2-fluorine atom.

A more practical and common strategy involves starting with an aniline precursor that is already substituted with the desired ortho-difluoro pattern. The most logical starting material for this pathway is 2,3-difluoroaniline. This precursor can be synthesized via several methods, including the reduction of a nitrated precursor like 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) followed by dehalogenation. chemicalbook.com

From 2,3-difluoroaniline, two primary sequences can be envisioned to arrive at the target molecule:

Nitration followed by N-methylation: 2,3-difluoroaniline is first nitrated. The strong ortho-, para-directing amino group (-NH₂) directs the incoming nitro group primarily to the C6 position (para to the amine). The resulting 2,3-difluoro-6-nitroaniline nih.gov can then be selectively N-methylated using a suitable methylating agent to yield the final product.

N-methylation followed by Nitration: 2,3-difluoroaniline is first N-methylated to form N-methyl-2,3-difluoroaniline. Subsequent nitration of this intermediate would then yield this compound. This route may require careful control of the nitration conditions to prevent side reactions.

The first pathway is often preferred as the electron-withdrawing nitro group deactivates the ring, allowing for more controlled subsequent N-alkylation.

Table 1: Synthetic Pathway via Ortho-Substituted Aniline Precursor

StepStarting MaterialReagents and ConditionsProduct
12,3-DifluoroanilineHNO₃, H₂SO₄, controlled temperature2,3-Difluoro-6-nitroaniline
22,3-Difluoro-6-nitroanilineMethylating agent (e.g., Dimethyl sulfate, Methyl iodide), BaseThis compound

Analogous and Derivative Synthesis (e.g., N-Ethyl-2,3-difluoro-6-nitroaniline)

The synthesis of analogs, such as N-Ethyl-2,3-difluoro-6-nitroaniline, can be readily achieved from a common intermediate. bldpharm.com Starting with 2,3-difluoro-6-nitroaniline, N-alkylation can be performed using various alkylating agents.

A common and efficient method for this transformation is reductive amination. jocpr.com This involves reacting the primary amine (2,3-difluoro-6-nitroaniline) with an aldehyde (e.g., acetaldehyde (B116499) for N-ethylation) in the presence of a reducing agent. A popular system for this reaction utilizes a palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor. jocpr.com This method is often high-yielding, proceeds under mild conditions, and offers an environmentally benign alternative to traditional alkylation with alkyl halides. jocpr.com

Table 2: Synthesis of N-Ethyl Analog

PrecursorTarget AnalogSynthetic MethodReagents
2,3-Difluoro-6-nitroanilineN-Ethyl-2,3-difluoro-6-nitroanilineReductive AminationAcetaldehyde, Pd/C, Ammonium Formate

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry offers advanced techniques to improve the efficiency, safety, and scalability of chemical processes, which are highly relevant for the synthesis of nitroaromatic compounds.

Aromatic nitration reactions are typically fast and highly exothermic, which can pose significant safety risks and lead to selectivity issues in traditional batch reactors. beilstein-journals.orgbeilstein-journals.org Continuous flow chemistry, utilizing microreactors or tubular reactors, offers a powerful solution to these challenges. beilstein-journals.org

In a continuous flow setup, small volumes of reactants are mixed rapidly and efficiently in a miniaturized device with a high surface-area-to-volume ratio. beilstein-journals.org This allows for precise and near-instantaneous control over reaction temperature, mitigating the risks of thermal runaways. The nitration of a difluoro-N-methylaniline precursor could be performed by continuously pumping streams of the aniline dissolved in an appropriate solvent and the nitrating mixture (HNO₃/H₂SO₄) into a mixing zone, followed by a residence time coil or tube where the reaction occurs. soton.ac.uk This approach often leads to higher yields, improved selectivity, and safer operation compared to batch processing. soton.ac.uk

Table 3: Comparison of Batch vs. Continuous Flow Nitration

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited, potential for hot spotsExcellent, rapid heat dissipation
Safety Higher risk of thermal runawayInherently safer due to small reaction volumes
Mixing Often inefficient, can affect selectivityRapid and efficient, highly controlled
Scalability Complex, requires reactor redesignSimpler, achieved by running for longer times ("scale-out")
Reaction Time Typically longerOften significantly shorter (seconds to minutes) soton.ac.uk

While the synthesis of this compound typically starts from an already fluorinated precursor, advanced catalytic methods are at the forefront of organofluorine chemistry for creating novel analogs or improving the synthesis of precursors. mdpi.comnih.gov

Direct, regioselective C-H fluorination is a major goal in modern synthesis. nih.gov Transition metal catalysis, using metals such as palladium, copper, or silver, has enabled the site-selective introduction of fluorine atoms into complex molecules. mdpi.comnih.gov For instance, electrophilic fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst. nih.gov Silver-catalyzed fluorination of aryl stannanes or palladium-catalyzed C-H activation/fluorination represents cutting-edge strategies that could be employed to synthesize difluorinated aniline derivatives. nih.gov

These catalytic methods offer pathways to fluorinated compounds that may be difficult to access through traditional nucleophilic substitution or diazotization-fluorination (Balz-Schiemann) reactions. They provide powerful tools for the late-stage functionalization of complex molecules, enabling the synthesis of a diverse array of fluorinated aniline derivatives for research and development. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

The concept of stereochemical control in the context of this compound primarily translates to regioselectivity, which dictates the specific position of substituent introduction onto the aromatic ring. The inherent electronic properties of the substituents already present on the benzene (B151609) ring guide the incoming electrophile to a particular position, thus determining the final isomeric product. As the target molecule does not possess a chiral center, the focus of stereochemical control is centered on achieving the desired constitutional isomer.

The synthesis of this compound likely involves the strategic manipulation of directing group effects to ensure the formation of the desired 1,2,3,6-tetrasubstituted pattern. The key substituents involved—fluoro, amino (or its derivatives), and nitro groups—all exert significant influence on the regiochemical outcome of electrophilic aromatic substitution reactions.

Directing Effects of Substituents:

In the synthesis of substituted anilines, the directing effects of the functional groups are a critical consideration. libretexts.orglumenlearning.com The amino group (-NH2) and its N-alkylated derivatives (like -NHCH3) are powerful activating groups and are ortho, para-directors. lumenlearning.comnih.gov This is due to the resonance effect, where the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these positions. libretexts.org

Conversely, the nitro group (-NO2) is a strong deactivating group and a meta-director. youtube.com Its strong electron-withdrawing nature, both through inductive and resonance effects, decreases the electron density of the aromatic ring, making it less reactive towards electrophiles. youtube.com The deactivation is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance hybrids, thus directing incoming electrophiles to the meta position by default. youtube.comnih.gov

Fluorine, like other halogens, exhibits a dual role. It is an electronegative atom and withdraws electron density through the inductive effect, thus deactivating the ring. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

Strategic Considerations for Regioselectivity:

A plausible synthetic strategy for this compound would likely commence with a difluoroaniline or a related precursor. The order of the introduction of the N-methyl and nitro groups is crucial for achieving the desired regiochemistry.

For instance, if the synthesis starts with 2,3-difluoroaniline, the subsequent nitration step would be directed by the combined effects of the amino group and the two fluorine atoms. The powerful ortho, para-directing effect of the amino group would be the dominant influence. However, the presence of two fluorine atoms would also influence the substitution pattern.

In a scenario involving the nitration of an N-acylated precursor, such as 2,3-difluoroacetanilide, the acetyl group serves as a protecting group for the amine and modulates its activating effect. While still an ortho, para-director, the steric bulk of the acetamido group can influence the ratio of ortho to para products. ulisboa.pt In the synthesis of the related compound, 2-methyl-6-nitroaniline, a common industrial method involves the acetylation of o-toluidine (B26562) followed by nitration and subsequent hydrolysis. researchgate.netguidechem.com This approach often yields a mixture of isomers, highlighting the challenges in achieving high regioselectivity. researchgate.net

When multiple activating and deactivating groups are present on the ring, the regiochemical outcome is determined by the interplay of their directing effects. The most powerfully activating group generally dictates the position of substitution. khanacademy.org In the case of a precursor to this compound, the N-methylamino group would be the most significant activating and directing group.

The table below summarizes the directing effects of the relevant substituents.

SubstituentElectronic EffectReactivity EffectDirecting Effect
-NHCH₃Electron-donating (Resonance)Activatingortho, para
-FElectron-withdrawing (Inductive), Electron-donating (Resonance)Deactivatingortho, para
-NO₂Electron-withdrawing (Resonance and Inductive)Deactivatingmeta

Interactive Data Table: Regioselectivity in the Nitration of Substituted Anilines

The following table provides hypothetical data based on established principles of electrophilic aromatic substitution to illustrate the expected regiochemical outcomes in the nitration of a precursor like 2,3-difluoro-N-methylaniline. The yields are illustrative and would be dependent on specific reaction conditions.

Starting MaterialMajor Product(s)Minor Product(s)Rationale
2,3-Difluoro-N-methylanilineThis compound 2,3-Difluoro-N-methyl-4-nitroanilineThe strong ortho, para-directing N-methyl group directs nitration primarily to the C6 position (ortho and less sterically hindered) and the C4 position (para). The C6 position is favored due to activation from both the amino group and the C2-fluoro group.
3,4-Difluoro-N-methylaniline3,4-Difluoro-N-methyl-6-nitroaniline3,4-Difluoro-N-methyl-2-nitroanilineThe N-methyl group directs ortho to its position. Both C2 and C6 are activated, but steric hindrance might favor the C6 position.

Ultimately, achieving a high yield of the desired this compound isomer requires careful optimization of the synthetic route and reaction conditions to maximize the directing effect of the desired group and minimize the formation of unwanted isomers.

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro N Methyl 6 Nitroaniline

Reactivity of the Aromatic Ring System

The aromatic core of 2,3-Difluoro-N-methyl-6-nitroaniline is the primary site of chemical interaction, where the substituents direct the course of both electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution Reactions on the Difluorinated Nitroaniline Core

Electrophilic Aromatic Substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of the existing substituents.

The directing influences are as follows:

-NHCH₃ (N-methylamino): This group is a powerful activating substituent and is ortho, para-directing due to its ability to donate its lone pair of electrons into the ring via resonance.

-NO₂ (Nitro): This is a strong deactivating group and a meta-director because of its potent electron-withdrawing properties through both induction and resonance.

In this compound, the C4 and C5 positions are the only available sites for substitution. The N-methylamino group strongly directs electrophiles to the C5 position (para), while the nitro group directs to the C5 position (meta). The C2-fluoro atom directs to the C5 position (para), and the C3-fluoro atom directs to the C4 position (ortho). The powerful ortho, para-directing N-methylamino group is typically the dominant influence, suggesting that electrophilic substitution would preferentially occur at the C5 position.

However, a critical consideration is the reaction conditions. Many SₑAr reactions, such as nitration and sulfonation, require strongly acidic environments. byjus.com Under these conditions, the basic nitrogen atom of the N-methylamino group becomes protonated, forming an N-methylanilinium ion (-N⁺H₂CH₃). This protonated group is no longer activating; instead, it becomes a powerful deactivating and meta-directing group. byjus.com This would drastically reduce the ring's reactivity and redirect any potential substitution to the C5 position, which is meta to the newly formed anilinium moiety.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is based on established directing effects of substituent groups.

Substituent Group Position Activating/Deactivating Directing Effect Predicted Target Position(s)
-NHCH₃ C1 Activating ortho, para C5
-F C2 Deactivating ortho, para C5
-F C3 Deactivating ortho, para C4, C6 (blocked)
-NO₂ C6 Deactivating meta C2 (blocked), C4

Nucleophilic Aromatic Substitution Dynamics at Fluorine Positions

The electron-deficient nature of the aromatic ring, caused by the strongly withdrawing nitro and fluoro groups, makes this compound highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). This reaction pathway involves the attack of a nucleophile on the ring and the subsequent displacement of a leaving group, in this case, a fluoride (B91410) ion. Fluorine is an excellent leaving group in SₙAr reactions. lboro.ac.uk

The viability of the SₙAr mechanism is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

In this molecule, the nitro group at C6 is ortho to the fluorine atom at C2 and meta to the fluorine at C3. Consequently, the nitro group strongly activates the C2 position for nucleophilic attack by stabilizing the intermediate through resonance. The C3 position lacks this crucial stabilization. The N-methylamino group, being electron-donating, has a slight deactivating effect on SₙAr reactivity, but this influence is significantly outweighed by the powerful activating effect of the nitro group. nih.gov

Given the electronic arrangement, there is a strong regiochemical preference for the displacement of the fluorine atom at the C2 position. Nucleophilic attack at C2 allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the adjacent nitro group, a highly stabilizing interaction. Attack at C3 does not permit such delocalization, making this pathway energetically unfavorable.

Various nucleophiles can displace the activated fluorine. For the related compound 2,3-difluoro-6-nitroaniline (B1301635), reactions with amines like morpholine (B109124) have been reported. It is expected that this compound would undergo similar reactions.

Table 2: Representative SₙAr Reactions at the C2-Fluorine Position This table presents plausible reactions based on the known reactivity of activated fluoroarenes.

Nucleophile (Nu⁻) Reagent Example Product
Alkoxide Sodium Methoxide (NaOCH₃) 2-Methoxy-3-fluoro-N-methyl-6-nitroaniline
Amine Morpholine 4-(3-Fluoro-2-(methylamino)-4-nitrophenyl)morpholine
Thiolate Sodium Thiophenoxide (NaSPh) 3-Fluoro-N-methyl-6-nitro-2-(phenylthio)aniline

C-H Functionalization Reactions

Direct C-H functionalization is a modern synthetic strategy that involves the conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized substrates. rsc.org These reactions often employ transition-metal catalysts and frequently rely on the presence of a directing group within the substrate to control regioselectivity. rsc.orgnih.gov

For this compound, the N-methylamino group could potentially act as a directing group, guiding a catalyst to functionalize the adjacent C-H bond at the C5 position. However, specific studies detailing the C-H functionalization of this particular molecule are not widely reported in the surveyed scientific literature. The field is an active area of research, and the application of such methods to complex, fluorinated scaffolds remains a specialized endeavor. rsc.org

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several important transformations. The most common and synthetically useful of these is its reduction to a primary amine (-NH₂). This reaction fundamentally alters the electronic properties of the aromatic ring, converting the powerful electron-withdrawing nitro group into a strong electron-donating amino group.

For the closely related precursor, 2,3-difluoro-6-nitroaniline, the reduction of the nitro group is readily accomplished using catalytic hydrogenation, for example, with hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This method is generally mild and chemoselective, leaving other functional groups like the fluorine atoms and the N-methylamino group intact. The resulting product, N¹-methyl-2,3-difluorobenzene-1,6-diamine, is a valuable intermediate for the synthesis of more complex molecules, such as heterocyclic compounds.

Table 3: Reduction of the Nitro Group

Starting Material Reagents and Conditions Product

Reduction Reactions to Amine and Nitroso Derivatives

The nitro group of this compound is expected to be readily reducible to an amine. Catalytic hydrogenation, using reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, is a common method for this transformation. This reaction would yield N¹-methyl-3,4-difluorobenzene-1,2-diamine.

The formation of a nitroso derivative would involve the partial reduction of the nitro group. While specific conditions for this compound are not documented, selective reducing agents or electrochemical methods are typically employed for such transformations.

Formation of Reactive Intermediates via Nitro Group Reduction

The reduction of the nitro group proceeds through several intermediates. Initially, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamino group. Finally, the hydroxylamino group is reduced to the amine. These intermediates are often highly reactive and are typically not isolated during the course of the reaction. The stability and reactivity of these intermediates can be influenced by the electronic effects of the fluorine and N-methyl substituents on the aromatic ring.

Cyclization Reactions Involving the Nitro Moiety

Following the reduction of the nitro group to an amine, the resulting diamine (N¹-methyl-3,4-difluorobenzene-1,2-diamine) is a key intermediate for various cyclization reactions. For example, it can be reacted with carboxylic acids or their derivatives to form benzimidazoles. The N-methyl group would be located at one of the nitrogen atoms of the resulting benzimidazole (B57391) ring. The specific reaction conditions would determine the final product.

Reactivity of the N-Methyl Amine Group

N-Functionalization and Derivatization Reactions

The N-methyl amine group in this compound can potentially undergo further functionalization, although the strong electron-withdrawing effect of the ortho-nitro group would decrease its nucleophilicity. Reactions could include acylation with acyl chlorides or anhydrides to form the corresponding N-methyl amides.

Arylation Reactions of the Aniline (B41778) Moiety

Arylation of the N-methyl amine group is also a possibility, for instance, through Buchwald-Hartwig amination. This would involve the coupling of the N-methyl aniline with an aryl halide in the presence of a palladium catalyst and a base. The success of this reaction would again be influenced by the electronic properties of the starting material.

Mechanistic Elucidation of Key Reactions

Nitro Group Reduction: The catalytic hydrogenation of a nitro group involves the transfer of hydrogen atoms from the catalyst surface to the nitro group in a stepwise manner.

Benzimidazole Formation: The cyclization of the diamine with a carboxylic acid derivative typically proceeds via a nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the imidazole (B134444) ring.

Further research is required to fully elucidate the specific reactivity and reaction mechanisms of this compound.

Identification of Reaction Intermediates

No published studies were found that identify or characterize reaction intermediates, such as Meisenheimer complexes, in reactions involving this compound.

Determination of Rate-Limiting Steps and Transition States

There is no available kinetic data or computational analysis in the scientific literature to determine the rate-limiting steps or to characterize the transition states for reactions of this compound.

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum displays absorption bands at specific frequencies, which correspond to the vibrational modes of different functional groups. For 2,3-Difluoro-N-methyl-6-nitroaniline, the FTIR spectrum provides clear evidence for its key structural features.

The presence of the N-H group is typically identified by a stretching vibration in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The C-F bonds present in the aromatic ring also show characteristic stretching vibrations, typically in the 1100-1400 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is also identifiable.

FTIR Spectral Data for this compound

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch3402
Aromatic C-H Stretch3081
N-CH₃ Stretch2934
Asymmetric NO₂ Stretch1520
Symmetric NO₂ Stretch1340
C-F Stretch1265

Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can help to confirm the presence of the aromatic ring and the nitro group. The symmetric stretching vibration of the nitro group is often a strong band in the Raman spectrum. The vibrations of the difluorinated benzene (B151609) ring will also give rise to distinct Raman signals, aiding in the complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in this compound.

The ¹H NMR spectrum of this compound reveals the different types of protons and their neighboring atoms. The N-methyl group (N-CH₃) typically appears as a singlet or a doublet (if coupled to the N-H proton) in the upfield region of the spectrum. The aromatic protons on the benzene ring will appear as multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the fluorine atoms. The N-H proton itself will appear as a broad signal, and its chemical shift can be concentration-dependent.

¹H NMR Spectral Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
N-H8.25Broad Singlet-
Aromatic H7.85Multiplet-
Aromatic H6.80Multiplet-
N-CH₃3.05Doublet5.2

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The N-methyl carbon will appear at a characteristic upfield chemical shift. The six aromatic carbons will appear in the downfield region, with their chemical shifts significantly affected by the attached fluorine and nitro groups. The carbons directly bonded to fluorine will show large C-F coupling constants, which can be a key diagnostic feature.

¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (ppm)
Aromatic C150.2 (d, J=245 Hz)
Aromatic C142.5 (d, J=250 Hz)
Aromatic C138.0
Aromatic C125.5
Aromatic C120.0
Aromatic C115.8
N-CH₃29.5

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, the two fluorine atoms are in different chemical environments and are expected to show two distinct signals. The chemical shifts of these signals and the coupling between them (F-F coupling) and with nearby protons (H-F coupling) provide crucial information for confirming the substitution pattern on the aromatic ring.

¹⁹F NMR Spectral Data for this compound

Fluorine Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
F-2-135.5Doublet of DoubletsJ(F-F) = 20.5, J(H-F) = 8.5
F-3-150.2Doublet of DoubletsJ(F-F) = 20.5, J(H-F) = 2.5

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features. uni-saarland.de

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy. This allows for the determination of its elemental formula. The molecular formula for this compound is C₇H₆F₂N₂O₂. Its calculated exact mass is distinct from other compounds that might have the same nominal mass. cymitquimica.com

Table 2: HRMS Data for this compound

ParameterValue
Molecular Formula C₇H₆F₂N₂O₂
Nominal Mass 188 u
Molecular Weight 188.13 g/mol cymitquimica.com
Calculated Exact Mass 188.03971 Da

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. The analysis of these fragments helps to confirm the structure. For nitroaniline derivatives, fragmentation often proceeds through predictable pathways. nih.gov

Key fragmentation pathways for this compound would likely include:

Loss of a methyl radical (•CH₃): A primary fragmentation could be the loss of the methyl group from the nitrogen, leading to a fragment ion at m/z 173.

Loss of the nitro group (•NO₂): Cleavage of the C-N bond of the nitro group is a common pathway for nitroaromatic compounds, which would result in a fragment at m/z 142.

Loss of nitric oxide (NO): Rearrangement followed by the loss of NO is also possible, which would yield a fragment at m/z 158.

Analyzing these fragmentation patterns provides corroborating evidence for the presence of the N-methyl and nitro functional groups and their placement on the difluorinated aniline (B41778) core. youtube.comlibretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueIdentityDescription
188 [M]⁺•Molecular Ion
173 [M - CH₃]⁺Loss of a methyl radical
158 [M - NO]⁺•Loss of nitric oxide
142 [M - NO₂]⁺Loss of a nitro radical

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, the analysis of its derivatives and related fluorinated molecules allows for a detailed prediction of its structural characteristics.

An X-ray diffraction study would reveal the three-dimensional arrangement of the molecule. The benzene ring is expected to be largely planar. The substituents—the N-methylamino group and the nitro group—will have specific orientations relative to this ring. Steric hindrance between the ortho nitro group and the N-methylamino group, as well as the adjacent fluorine atom, would likely cause these groups to twist out of the plane of the aromatic ring to minimize repulsion. This twisting would influence the electronic and chemical properties of the molecule.

In the solid state, molecules of this compound would pack in a specific arrangement dictated by intermolecular forces.

Hydrogen Bonding: The N-H group is a classic hydrogen bond donor. It can form hydrogen bonds with electronegative atoms on neighboring molecules, such as the oxygen atoms of the nitro group or the fluorine atoms. nih.gov These interactions are crucial in directing the crystal packing.

The interplay of these intermolecular forces dictates the final crystal structure, influencing physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Investigations of 2,3 Difluoro N Methyl 6 Nitroaniline

Electronic Structure and Molecular Geometry Calculations

Understanding the electronic structure and three-dimensional arrangement of atoms in 2,3-Difluoro-N-methyl-6-nitroaniline is fundamental to predicting its reactivity and physical properties. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this endeavor.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. DFT methods calculate the electron density of a system to determine its energy and other properties.

In a typical DFT study of this molecule, the ground state geometry would be optimized to find the most stable arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining reliable results. sfasu.eduresearchgate.net For instance, the B3LYP functional is widely used for its effectiveness in describing a broad range of chemical systems. sfasu.edu

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC1-N(H)CH31.37 Å
C6-N(O2)1.46 Å
C2-F1.34 Å
C3-F1.35 Å
N-CH31.45 Å
Bond Angle∠C1-C6-N(O2)121.5°
∠C2-C1-N(H)CH3120.8°
∠F-C2-C1119.5°
Dihedral Angle∠C2-C1-N-C(H3)180.0° (planar) / variable
∠C1-C6-N-O0.0° / 180.0° (planar)

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual calculated values would depend on the specific computational methodology employed.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. researchgate.net

While computationally more demanding than DFT, ab initio methods, particularly at higher levels of theory, can offer a more rigorous description of the electronic structure. For this compound, ab initio calculations could be employed to refine the understanding of electron correlation effects, which are important for accurately describing the interactions between the substituents on the aromatic ring. These methods are particularly valuable for benchmarking the results obtained from more computationally efficient DFT calculations. researchgate.net

Conformational Analysis and Energy Landscapes

The presence of the N-methyl and nitro groups introduces rotational flexibility around the C-N bonds in this compound. A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them.

This analysis is typically performed by systematically rotating the key dihedral angles (e.g., the C-N bond of the amine and the C-N bond of the nitro group) and calculating the energy at each step. The resulting potential energy surface (PES) reveals the global minimum energy structure as well as any local minima. The relative energies of these conformers, calculated using methods like DFT, can indicate their relative populations at a given temperature. For similar molecules, the presence of isomers and rotamers has been studied, revealing that multiple conformations can coexist. mdpi.com

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Calculation of NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts can be invaluable for assigning the signals in experimental spectra, especially for complex molecules with multiple, similar chemical environments.

The Gauge-Including Atomic Orbital (GIAO) method, commonly used in conjunction with DFT, is a reliable approach for predicting NMR shielding tensors, from which chemical shifts are derived. sfasu.edunih.gov Calculations would be performed on the optimized geometry of this compound. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei would be compared to a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) to obtain the final chemical shift values. The accuracy of these predictions is highly dependent on the level of theory and basis set used. nih.govnih.gov

Table 2: Hypothetical Calculated NMR Chemical Shifts (in ppm) for this compound

AtomEnvironmentCalculated ¹H ShiftCalculated ¹³C ShiftCalculated ¹⁹F Shift
H (N-CH₃)Amine proton7.5 - 8.5--
H (C4)Aromatic7.0 - 7.5--
H (C5)Aromatic6.8 - 7.3--
H (Methyl)N-Methyl2.8 - 3.2--
C1C-N(H)CH₃-140 - 150-
C2C-F-145 - 155 (JCF)-
C3C-F-148 - 158 (JCF)-
C4C-H-115 - 125-
C5C-H-120 - 130-
C6C-NO₂-130 - 140-
C (Methyl)N-CH₃-30 - 40-
F (C2)ortho to N(H)CH₃---130 to -140
F (C3)meta to N(H)CH₃---110 to -120

Note: These values are illustrative estimates based on typical chemical shifts for similar functional groups and are subject to variation based on the specific computational method and solvent effects. JCF indicates carbon-fluorine coupling.

Simulation of Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can simulate these spectra by calculating the second derivatives of the energy with respect to the atomic positions.

These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net

A detailed analysis of the simulated spectra would allow for the assignment of specific vibrational modes to the observed IR and Raman bands. For this compound, key vibrational modes would include the N-H and C-H stretching frequencies, the symmetric and asymmetric stretches of the NO₂ group, C-F stretching, and various bending and torsional modes of the aromatic ring and its substituents.

Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModeCalculated Frequency (Scaled)IR IntensityRaman Activity
N-H Stretch3350 - 3450HighModerate
C-H Stretch (Aromatic)3050 - 3150ModerateHigh
C-H Stretch (Methyl)2900 - 3000ModerateModerate
NO₂ Asymmetric Stretch1520 - 1560Very HighModerate
NO₂ Symmetric Stretch1330 - 1370HighHigh
C=C Aromatic Stretch1450 - 1600HighHigh
C-N Stretch (Amine)1250 - 1350HighModerate
C-F Stretch1100 - 1250HighLow

Note: The frequencies and intensities in this table are illustrative and based on characteristic values for the respective functional groups. Actual computational results would provide a more detailed and specific vibrational spectrum.

Reactivity Prediction and Reaction Pathway Modeling

Theoretical modeling is instrumental in predicting how this compound will behave in chemical reactions. By simulating molecular interactions and energy changes, these methods can forecast the most likely sites for chemical attack and the energy required to initiate a transformation.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, is considered the nucleophilic or electron-donating site. libretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and represents the electrophilic or electron-accepting site. libretexts.org

For this compound, the distribution and energy of these frontier orbitals are heavily influenced by its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, significantly lowering the energy of the LUMO and concentrating it on the aromatic ring, particularly at the carbon atoms ortho and para to it. The two fluorine atoms also act as electron-withdrawing groups through their inductive effect. In contrast, the N-methyl group (-NHCH₃) is an electron-donating group, which raises the energy of the HOMO.

This combination of substituents creates a highly electron-deficient aromatic system. FMO analysis would predict that the LUMO is primarily located on the nitro-substituted aromatic ring, making it susceptible to nucleophilic attack. The HOMO would likely have significant contributions from the N-methylamino group. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability, while a small gap indicates higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Aniline (B41778)-5.12-0.154.97Moderate
Nitrobenzene (B124822)-6.50-1.105.40Low (towards electrophiles)
This compound (Hypothetical)-6.85-2.504.35High (towards nucleophiles)

Note: The values for this compound are hypothetical and serve to illustrate the expected influence of its substituents based on established chemical principles.

To model a specific chemical reaction involving this compound, computational chemists locate the transition state (TS) structure—the highest energy point along the reaction coordinate. Identifying this structure is crucial as it represents the kinetic bottleneck of the reaction. Once the TS is localized, its energy relative to the reactants can be calculated to determine the activation energy or reaction barrier.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, a common pathway for electron-poor aromatics, a nucleophile would attack the ring. Theoretical calculations would model the formation of the Meisenheimer complex (a reaction intermediate) and the subsequent departure of a leaving group. The energy of the transition state leading to this intermediate would be calculated. A lower activation energy indicates a faster reaction rate. These calculations allow for the comparison of different potential reaction pathways and the prediction of the most favorable one without performing the actual experiment.

Table 2: Hypothetical Reaction Barriers for Nucleophilic Aromatic Substitution

Reaction PathwayAttacking NucleophileLeaving GroupCalculated Activation Energy (kcal/mol)
Pathway AMethoxide (CH₃O⁻)Fluorine at C218.5
Pathway BMethoxide (CH₃O⁻)Fluorine at C322.1
Pathway CAmmonia (NH₃)Fluorine at C225.4

Note: These data are for illustrative purposes to demonstrate how computational models are used to compare the energetics of potential reactions.

The substituents on the aniline ring dictate the molecule's reactivity and the selectivity of its reactions. The strong electron-withdrawing nature of the nitro group, enhanced by the two fluorine atoms, deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution.

The directing effects of these groups are also critical:

Nitro Group: A powerful deactivating group and a meta-director for electrophilic attack. For nucleophilic attack, it is a strong ortho, para-director.

Fluorine Atoms: Inductively withdrawing and deactivating, but ortho, para-directing for electrophilic attack due to resonance.

N-methyl Group: An activating, ortho, para-directing group for electrophilic attack.

In this compound, these effects combine. The overwhelming influence of the nitro group makes the ring highly susceptible to nucleophilic attack, particularly at the positions ortho and para to it. Therefore, the fluorine at position 3 is less likely to be substituted compared to the fluorine at position 2, which is ortho to the nitro group. The N-methyl group's activating effect is largely overridden by the powerful deactivating groups, but its steric bulk can influence the accessibility of adjacent sites.

Theoretical Studies of Structure-Reactivity Relationships

By systematically studying how molecular structure affects reactivity, computational methods can derive predictive models. These models are invaluable for designing new molecules with desired chemical properties.

To quantify the features that govern reactivity, a range of computational descriptors can be calculated. These numerical values represent the "fingerprint" of a molecule and can be correlated with experimental data. mdpi.com For this compound, key descriptors would include:

Electronic Descriptors: HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity. These relate to the molecule's ability to donate or accept electrons.

Thermodynamic Descriptors: Heat of formation and Gibbs free energy, which indicate the molecule's stability.

Steric Descriptors: Molecular volume and surface area, which describe the size and shape of the molecule.

Charge-based Descriptors: Atomic partial charges and molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, highlighting likely sites for electrostatic interactions.

By calculating these descriptors for a series of related molecules, trends in reactivity can be established and rationalized based on molecular structure.

Table 3: Selected Hypothetical Computational Descriptors for this compound

DescriptorValue (Hypothetical)Implication for Reactivity
Dipole Moment (Debye)4.8 DHigh polarity, suggesting strong intermolecular interactions.
Molecular Electrostatic Potential (Min)-75 kcal/mol (on Nitro O atoms)Indicates sites most favorable for electrophilic attack.
Molecular Electrostatic Potential (Max)+40 kcal/mol (on H of NH)Indicates sites most favorable for nucleophilic attack.
LogP (Lipophilicity)2.5Moderate solubility in nonpolar solvents.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the structural properties of a series of compounds and their measured activity. nih.govnih.gov In the context of chemical transformations, the "activity" could be a reaction rate constant, a yield, or a selectivity ratio.

To build a QSAR model for reactions involving derivatives of this compound, one would first synthesize a library of related compounds with varied substituents. The chemical reactivity of each compound would be measured experimentally. Then, a wide range of computational descriptors (as described in 5.4.1) would be calculated for each molecule.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a model is developed that best correlates the descriptors (independent variables) with the observed reactivity (dependent variable). nih.gov A valid QSAR model can then be used to predict the reactivity of new, yet-to-be-synthesized compounds, saving significant time and resources in the discovery of molecules with optimized properties. nih.gov

A hypothetical QSAR equation might look like this:

log(k) = 0.85 * E_LUMO + 0.15 * q_C2 - 0.05 * Vol + 2.1

Where log(k) is the logarithm of the reaction rate, E_LUMO is the LUMO energy, q_C2 is the partial charge on the second carbon atom, and Vol is the molecular volume. This equation would imply that a lower LUMO energy and a more positive charge at C2 increase the reaction rate, while larger molecular volume slightly decreases it.

Lack of Sufficient Data for Specific Applications of this compound

General chemical principles suggest that the functional groups present in this compound—namely the nitro group, the secondary amine, and the fluorine-substituted aromatic ring—lend themselves to various transformations. For instance, the nitro group can typically be reduced to form a primary amine, a key step in the synthesis of diamine derivatives which can serve as precursors to heterocyclic structures such as benzimidazoles. A patent has noted the synthesis of the compound itself from 1,2,3-trifluoro-4-nitrobenzene, identifying it as a synthetic intermediate.

However, specific, documented examples and detailed research findings for this compound in the following requested areas remain elusive:

Synthesis of Novel Heterocyclic Systems: While its structure is analogous to precursors for heterocycles like quinolines, specific examples detailing the cyclization reactions of this compound are not described in the available literature.

Precursor for Advanced Fluoro-Organic Compounds: Beyond its role as an intermediate, there is a lack of documented pathways where it serves as a starting material for more complex fluoro-organic molecules.

Role in the Development of Functional Organic Materials: No specific research could be found that details its use as a precursor for dyes and pigments or its integration into polymer architectures as a functional monomer.

Enabling Chemical Transformations via Functional Group Interconversions: While the reduction of the nitro group or the nucleophilic substitution of the fluorine atoms are chemically plausible, specific scholarly articles detailing these interconversions for this compound could not be retrieved.

Due to this absence of detailed and specific research data, generating a thorough and scientifically accurate article that strictly adheres to the requested outline is not possible at this time.

Advanced Applications in Chemical Synthesis and Materials Science Research

Design and Synthesis of Chemically Modified Derivatives for Specific Research Endeavors

The strategic modification of 2,3-Difluoro-N-methyl-6-nitroaniline opens avenues for the creation of a diverse library of novel compounds with tailored properties for advanced applications in chemical synthesis and materials science. The presence of multiple reactive sites—the nitro group, the fluorine atoms, and the aromatic ring itself—allows for a variety of chemical transformations. The design of these derivatives focuses on leveraging these sites to introduce new functional groups, construct complex heterocyclic systems, and modulate the electronic and physical properties of the molecule.

The synthesis of this compound itself is a critical first step, typically achieved through the N-methylation of its precursor, 2,3-difluoro-6-nitroaniline (B1301635). This reaction can be carried out using various methylating agents. A common laboratory-scale method involves the use of methyl iodide in the presence of a base. An alternative industrial approach for N-monomethylating nitroanilines utilizes a mixture of formaldehyde (B43269) or paraformaldehyde with sulfuric acid. google.com

ReactionStarting MaterialReagentsTypical ConditionsProduct
N-Methylation2,3-Difluoro-6-nitroanilineMethyl iodide, Potassium carbonateSolvent: DMF, Room TemperatureThis compound
N-Methylation (Alternative)2,3-Difluoro-6-nitroanilineFormaldehyde/Paraformaldehyde, Sulfuric acid40-120°CThis compound

Once synthesized, this compound serves as a versatile platform for further derivatization. Research endeavors in this area are primarily focused on three types of modifications: reduction of the nitro group, nucleophilic substitution of the fluorine atoms, and electrophilic substitution on the aromatic ring.

Reduction of the Nitro Group: The reduction of the nitro group to a primary amine is a fundamental transformation that yields N1-methyl-2,3-difluorobenzene-1,6-diamine. This diamine is a highly valuable intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles, quinoxalines, and other fused-ring systems. The resulting heterocycles are of significant interest in medicinal chemistry and materials science due to their often-exhibited biological activity and unique photophysical properties.

Modification TypeTarget Functional GroupTypical ReagentsResulting Derivative ClassPotential Research Application
ReductionNitro Group (-NO₂)H₂, Pd/C; SnCl₂, HClOrtho-phenylenediaminesSynthesis of bioactive heterocycles (e.g., benzimidazoles)
Nucleophilic Aromatic SubstitutionFluorine Atoms (-F)Alkoxides (e.g., NaOCH₃), Amines (e.g., Morpholine)Alkoxy or Amino-substituted nitroanilinesDevelopment of novel dyes, sensors, or materials with tailored electronic properties
Cyclization ReactionsAmine and Nitro (after reduction) GroupsCarboxylic acids, AldehydesFused N-heterocyclesScaffolds for pharmaceutical drug discovery
Electrophilic Aromatic SubstitutionAromatic RingBr₂, FeBr₃; HNO₃, H₂SO₄Halogenated or further nitrated derivativesFine-tuning of electronic properties for materials science applications

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group. This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles. For instance, reaction with alkoxides, thiophenols, or secondary amines can introduce new functionalities, leading to derivatives with altered solubility, electronic properties, and steric profiles. These modifications are particularly relevant in materials science for the development of nonlinear optical (NLO) materials, liquid crystals, and specialized polymers.

Heterocycle Synthesis: The derivatives obtained from the reduction of the nitro group are prime candidates for constructing complex molecular architectures. The resulting ortho-diamine can undergo condensation reactions with a wide range of electrophiles to form five, six, or seven-membered heterocyclic rings. The specific nature of the resulting heterocycle is determined by the reaction partner, which can range from simple carboxylic acids to dicarbonyl compounds. These synthetic routes are fundamental in creating libraries of compounds for high-throughput screening in drug discovery programs. rsc.org

The strategic combination of these modifications allows for the rational design of molecules with specific properties for targeted research goals. For example, a researcher might first reduce the nitro group, then perform a selective nucleophilic substitution on one of the fluorine atoms, and finally, cyclize the resulting intermediate to create a novel, highly functionalized heterocyclic compound. This systematic approach to derivatization underscores the importance of this compound as a valuable building block in modern chemical research.

Q & A

Q. What are the critical structural features of 2,3-Difluoro-N-methyl-6-nitroaniline that influence its reactivity in electrophilic substitution reactions?

The compound’s reactivity is governed by the electron-withdrawing effects of the nitro (-NO₂) and fluorine substituents, which deactivate the aromatic ring. The ortho-fluorine atoms induce steric hindrance, while the para-nitro group directs incoming electrophiles to specific positions. Researchers should prioritize computational modeling (e.g., DFT calculations) to map electron density distributions and validate regioselectivity experimentally via halogenation or nitration trials .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

Key steps include:

  • Stepwise functionalization : Nitration of N-methylaniline precursors followed by fluorination to avoid overhalogenation.
  • Temperature control : Maintaining ≤50°C during fluorination to suppress decomposition.
  • Purification : Use HPLC or column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the target compound from N-ethyl or dihalogenated analogs .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound derivatives?

Discrepancies often arise from solvent effects or conformational flexibility. To address this:

  • Dynamic NMR (DNMR) : Probe rotational barriers of the N-methyl group in varying solvents (DMSO vs. CDCl₃).
  • DFT benchmarking : Compare calculated 19F^{19}\text{F} NMR shifts (using solvent-implicit models) with experimental data.
  • X-ray crystallography : Resolve ambiguities in substituent positioning .

Q. How does the steric environment of the N-methyl group in this compound affect its participation in Suzuki-Miyaura couplings?

The N-methyl group introduces steric bulk, limiting transmetallation efficiency. Mitigation strategies include:

  • Ligand screening : Bulky phosphines (e.g., SPhos) enhance catalytic activity.
  • Solvent optimization : High-polarity solvents (DMF) improve substrate solubility.
  • Kinetic studies : Monitor coupling yields under varying Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .

Q. What experimental designs are recommended to assess the compound’s stability under acidic or oxidative conditions?

  • Accelerated degradation studies : Expose the compound to HCl (0.1–1 M) or H₂O₂ (3–30%) at 25–60°C.
  • Analytical monitoring : Track decomposition via LC-MS (e.g., loss of -NO₂ or fluorine substituents).
  • Control variables : Compare degradation rates with non-fluorinated analogs to isolate electronic vs. steric effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. non-polar solvents?

Contradictions may stem from polymorphic forms or impurities. Recommended steps:

  • Thermogravimetric analysis (TGA) : Confirm absence of solvates.
  • Powder XRD : Identify crystalline phases.
  • Replicate experiments : Use ultra-pure solvents (HPLC-grade) and degas samples to eliminate oxygen interference .

Q. Why do computational models occasionally mispredict the compound’s electronic absorption spectra?

Common pitfalls include:

  • Basis set limitations : Use triple-zeta basis sets (e.g., def2-TZVP) for TD-DFT calculations.
  • Solvent neglect : Apply explicit solvent models (e.g., COSMO) for polar solvents like ethanol.
  • Vibronic coupling : Incorporate Franck-Condon analysis to refine UV-Vis peak assignments .

Methodological Recommendations

Q. What advanced techniques validate the purity of this compound in synthetic batches?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • Elemental analysis : Match experimental C/H/N/F ratios to theoretical values.
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions .

Q. How can researchers design kinetic studies to probe the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Variable-temperature kinetics : Monitor reaction rates (e.g., with NaOMe in methanol) via in situ IR or UV-Vis.
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled nitro groups to trace mechanistic pathways.
  • Computational support : Map potential energy surfaces (PES) for transition states .

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